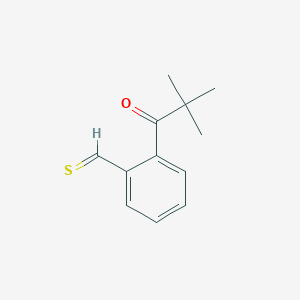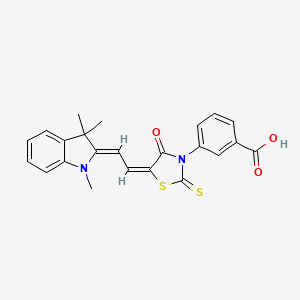
3-(4-Oxo-2-thioxo-5-(2-(1,3,3-trimethylindolin-2-ylidene)ethylidene)thiazolidin-3-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Oxo-2-thioxo-5-(2-(1,3,3-trimethylindolin-2-ylidene)ethylidene)thiazolidin-3-yl)benzoic acid is a complex organic compound with a unique structure that includes a thiazolidine ring, an indoline moiety, and a benzoic acid group.
Métodos De Preparación
The synthesis of 3-(4-Oxo-2-thioxo-5-(2-(1,3,3-trimethylindolin-2-ylidene)ethylidene)thiazolidin-3-yl)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1,3,3-trimethylindoline-2-one with ethylidene thiazolidine-2,4-dione, followed by cyclization and subsequent functional group modifications to introduce the benzoic acid moiety . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoic acid moiety.
Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex ring structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the desired transformations . Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(4-Oxo-2-thioxo-5-(2-(1,3,3-trimethylindolin-2-ylidene)ethylidene)thiazolidin-3-yl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 3-(4-Oxo-2-thioxo-5-(2-(1,3,3-trimethylindolin-2-ylidene)ethylidene)thiazolidin-3-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function . The pathways involved in its mechanism of action can include signal transduction pathways, metabolic pathways, and gene expression regulation .
Comparación Con Compuestos Similares
Similar compounds to 3-(4-Oxo-2-thioxo-5-(2-(1,3,3-trimethylindolin-2-ylidene)ethylidene)thiazolidin-3-yl)benzoic acid include:
- 3-(4-Oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one
- 3-(4-Oxo-2-thioxo-5-(2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene)-1,3-thiazolidin-3-yl)propanoic acid
- 4-(4-Oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl)benzoic acid
These compounds share structural similarities but differ in their functional groups and specific substitutions, which can lead to variations in their chemical reactivity and biological activity .
Propiedades
Número CAS |
356091-91-3 |
|---|---|
Fórmula molecular |
C23H20N2O3S2 |
Peso molecular |
436.6 g/mol |
Nombre IUPAC |
3-[(5E)-4-oxo-2-sulfanylidene-5-[(2Z)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]-1,3-thiazolidin-3-yl]benzoic acid |
InChI |
InChI=1S/C23H20N2O3S2/c1-23(2)16-9-4-5-10-17(16)24(3)19(23)12-11-18-20(26)25(22(29)30-18)15-8-6-7-14(13-15)21(27)28/h4-13H,1-3H3,(H,27,28)/b18-11+,19-12- |
Clave InChI |
JNKCSQFMRXPTGK-MZTKBTAGSA-N |
SMILES isomérico |
CC\1(C2=CC=CC=C2N(/C1=C\C=C\3/C(=O)N(C(=S)S3)C4=CC=CC(=C4)C(=O)O)C)C |
SMILES canónico |
CC1(C2=CC=CC=C2N(C1=CC=C3C(=O)N(C(=S)S3)C4=CC=CC(=C4)C(=O)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


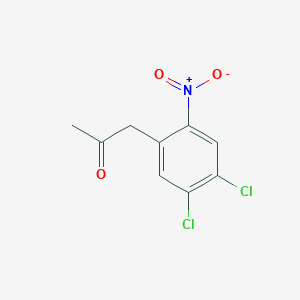
![2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B13090537.png)

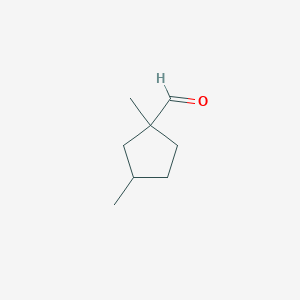


![tert-Butyl N-{[4-(4-formylbenzoyl)morpholin-2-yl]methyl}carbamate](/img/structure/B13090560.png)
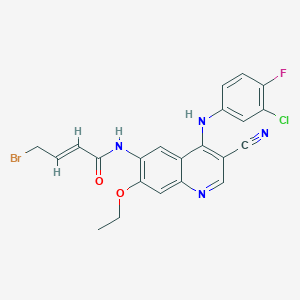

![3,10,13-Trioxatricyclo[7.4.0.0,2,6]trideca-1(9),2(6),7-trien-5-one](/img/structure/B13090572.png)



